N-cyclopropyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2)11-12-5-3-6-14(15(12)21-16)20-9-4-10-22(18,19)17-13-7-8-13/h3,5-6,13,17H,4,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBLBRWMFUUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NC3CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C16H23NO4S
- Molecular Weight : 325.42 g/mol
- Purity : Typically around 95%.
Neuroprotective Effects
Research into related compounds has demonstrated that derivatives of 2,3-dihydrobenzofuran exhibit neuroprotective effects by stabilizing mitochondrial function and preventing apoptosis in neuronal cells. For instance, analogs have shown efficacy in protecting dopaminergic neurons from neurotoxic agents in models of Parkinson's disease .
Structure-Activity Relationship (SAR)
The structural features of this compound suggest potential interactions with biological targets. The presence of the sulfonamide group is known to enhance solubility and bioavailability, which are critical factors for drug development.
| Structural Feature | Impact on Activity |
|---|---|
| Sulfonamide Group | Enhances solubility and bioavailability |
| Dihydrobenzofuran Core | Potential for neuroprotective activity |
| Cyclopropyl Moiety | May influence receptor binding affinity |
Case Studies and Research Findings
Several studies have evaluated compounds structurally related to this compound:
- Neuroprotection in Animal Models :
- Bromodomain Inhibition :
Q & A
Q. How can heterogeneous catalysis improve the sustainability of the sulfonamide coupling step?
- Methodological Answer : Screen immobilized catalysts (e.g., silica-supported sulfonic acids) under solvent-free conditions. Compare turnover numbers (TON) and life-cycle assessment (LCA) metrics to homogeneous analogs. Reusability >5 cycles without activity loss is a key benchmark .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting bioactivity results between in vitro and in vivo models for this compound?
- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and metabolite formation. Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro IC values with tissue-specific exposure levels in vivo. Species-specific protein binding differences may explain discrepancies .
Q. What experimental controls are critical when interpreting contradictory results in oxidative stability assays?
- Methodological Answer : Include radical scavengers (e.g., BHA) and metal chelators (e.g., EDTA) to distinguish autoxidation pathways from metal-catalyzed degradation. Accelerated aging studies under controlled O partial pressures can isolate degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
